An In-depth Technical Guide to Trimethylarsine
An In-depth Technical Guide to Trimethylarsine
For Researchers, Scientists, and Drug Development Professionals
Abstract
Trimethylarsine ((CH₃)₃As), a volatile organoarsenic compound, has garnered significant interest across various scientific disciplines, from environmental science to materials science. Historically known as "Gosio gas" and associated with microbial activity on arsenic-containing pigments, its role has expanded to being a crucial precursor in the microelectronics industry. This technical guide provides a comprehensive overview of trimethylarsine, focusing on its chemical and physical properties, synthesis and analysis protocols, toxicological profile, and metabolic pathways. The information is presented to be a valuable resource for researchers, scientists, and professionals in drug development who may encounter or work with this compound.
Chemical and Physical Properties
Trimethylarsine is a colorless liquid with a distinct garlic-like odor.[1][2] It is an organic derivative of arsine, where each hydrogen atom is substituted by a methyl group.[3] The compound is pyrophoric, meaning it can ignite spontaneously in the air.[2] Key physical and chemical properties are summarized in the table below for easy reference.
| Property | Value | Reference(s) |
| Chemical Formula | C₃H₉As | [3] |
| Molar Mass | 120.03 g/mol | [3] |
| Appearance | Colorless liquid | [4] |
| Odor | Garlic-like | [2] |
| Density | 1.124 g/cm³ | [2] |
| Melting Point | -87.3 °C | [2] |
| Boiling Point | 56 °C | [2] |
| Solubility in water | Slightly soluble | [2] |
| Solubility in other solvents | Soluble in organic solvents | [2] |
| Flash Point | -25 °C | [2] |
| Dipole Moment | 0.86 D | [2] |
Synthesis of Trimethylarsine
Trimethylarsine can be synthesized through various methods, with the Grignard reaction being a common laboratory-scale approach.
Synthesis via Grignard Reaction
This method involves the reaction of a methylmagnesium halide (Grignard reagent) with an arsenic trihalide, typically arsenic trichloride.
Experimental Protocol:
Materials:
-
Magnesium turnings
-
Methyl iodide
-
Anhydrous diethyl ether
-
Arsenic trichloride (AsCl₃)
-
Saturated aqueous solution of thiourea
-
Anhydrous magnesium sulfate
-
Nitrogen gas (for inert atmosphere)
Procedure: [5][6][7][8][9][10]
-
Preparation of the Grignard Reagent:
-
In a flame-dried, two-neck round-bottom flask equipped with a magnetic stirrer, a condenser, and a dropping funnel under a nitrogen atmosphere, add magnesium turnings.
-
Add a solution of methyl iodide in anhydrous diethyl ether dropwise to the magnesium turnings to initiate the Grignard reaction. Maintain a gentle reflux.
-
After the addition is complete, continue stirring until the magnesium is consumed.
-
-
Reaction with Arsenic Trichloride:
-
Cool the Grignard reagent solution in an ice bath.
-
Slowly add a solution of arsenic trichloride in anhydrous diethyl ether to the stirred Grignard reagent. Control the addition rate to maintain a low reaction temperature.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2 hours.
-
-
Work-up and Purification:
-
Distill the liquid phase from the reaction mixture.
-
Wash the remaining solid with diethyl ether and combine the ether phases.
-
To the combined ether phases, add a concentrated aqueous solution of silver nitrate to precipitate the trimethylarsine-silver nitrate complex.
-
Isolate the crystalline complex by filtration.
-
Decompose the complex by refluxing with a saturated aqueous solution of thiourea.
-
Distill the liberated trimethylarsine.
-
Dry the collected trimethylarsine over anhydrous magnesium sulfate to yield the pure product.
-
Analytical Methodologies
Accurate detection and quantification of trimethylarsine are crucial for monitoring its presence in various matrices. Gas chromatography-mass spectrometry (GC-MS) and high-performance liquid chromatography-inductively coupled plasma-mass spectrometry (HPLC-ICP-MS) are two powerful techniques for this purpose.
Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is well-suited for the analysis of volatile compounds like trimethylarsine.[11][12]
Experimental Protocol:
Sample Preparation (for gaseous samples): [13]
-
Cryotrapping: Pass a known volume of the gas sample through a U-tube packed with an inert material (e.g., glass wool) and immersed in liquid nitrogen to trap the volatile arsenic species.
-
Thermal Desorption: Remove the U-tube from the liquid nitrogen and heat it to desorb the trapped compounds into the GC inlet.
Instrumentation and Conditions: [11]
-
Gas Chromatograph: Equipped with a suitable capillary column (e.g., a non-polar or mid-polar column).
-
Carrier Gas: Helium.
-
Oven Temperature Program: Isothermal at 50 °C or a temperature ramp depending on the complexity of the sample.
-
Mass Spectrometer: Operated in electron ionization (EI) mode.
-
Data Acquisition: Monitor for the characteristic ions of trimethylarsine (e.g., m/z 120, 105, 90).
Quantification:
-
Prepare calibration standards of trimethylarsine in a suitable solvent or as a gas-phase standard.
-
Analyze the standards under the same GC-MS conditions as the samples.
-
Construct a calibration curve by plotting the peak area against the concentration of the standards.
-
Determine the concentration of trimethylarsine in the samples by comparing their peak areas to the calibration curve.
Analysis by HPLC-Inductively Coupled Plasma-Mass Spectrometry (HPLC-ICP-MS)
HPLC-ICP-MS is a highly sensitive and element-specific technique for the speciation of arsenic compounds, including the metabolite of trimethylarsine, trimethylarsine oxide (TMAO), in biological samples like urine.[14][15][16][17][18]
Experimental Protocol (for Trimethylarsine Oxide in Urine):
-
Thaw frozen urine samples at room temperature.
-
For direct analysis, the urine can be placed directly in the HPLC autosampler. Dilution with deionized water may be necessary for high concentration samples.
Instrumentation and Conditions: [14][16][17]
-
HPLC System:
-
Column: Anion-exchange column (e.g., Hamilton PRP-X100).
-
Mobile Phase: A buffered aqueous solution, for example, a gradient of ammonium carbonate.
-
Flow Rate: Typically 1 mL/min.
-
-
ICP-MS System:
-
Nebulizer: MicroMist glass concentric nebulizer.
-
RF Power: ~1550 W.
-
Gas Flows: Optimized for sensitivity.
-
Monitored m/z: 75 (for arsenic).
-
Reaction Cell (if available): Use of a gas like hydrogen can help reduce polyatomic interferences.
-
Quantification:
-
Prepare calibration standards for trimethylarsine oxide in a matrix that mimics urine.
-
Analyze the standards using the same HPLC-ICP-MS method.
-
Construct a calibration curve and determine the concentration of TMAO in the urine samples.
Toxicology
The toxicity of trimethylarsine is a subject of considerable interest. While historically considered highly toxic, recent studies have shown it to be significantly less toxic than inorganic arsenic compounds like arsine.[2][19][20]
Acute Toxicity
| Species | Route | Parameter | Value | Reference(s) |
| Mouse | Oral | LD₅₀ | 7870 mg/kg | [2][3][19] |
| Mouse | Inhalation (4 hr) | LC₅₀ | 20,500 ppm | [3][4] |
| Hamster | Oral | Mild, transient hemolysis | 750 mg/kg | [19] |
Dermal and Other Routes
There is a lack of specific quantitative data for the dermal toxicity of trimethylarsine.[1] However, it is classified as causing skin irritation.[3] General exposure routes are oral, inhalation, and dermal.[3][21]
Sub-chronic and Chronic Toxicity
Metabolism and Signaling Pathways
Understanding the metabolic fate of trimethylarsine is crucial for assessing its biological impact.
In Vivo Metabolism: Oxidation to Trimethylarsine Oxide
In mammals, trimethylarsine is rapidly metabolized in vivo through oxidation to form trimethylarsine oxide (TMAO).[19] TMAO is a less toxic, water-soluble compound that is readily excreted in the urine, contributing to the relatively low toxicity of trimethylarsine.[19][27] This metabolic process is a key detoxification pathway.
Environmental Biogenesis: Microbial Methylation of Arsenic
In the environment, trimethylarsine is a product of the microbial biomethylation of inorganic arsenic.[2][28] This process is a natural detoxification mechanism for certain microorganisms. The pathway, often referred to as the Challenger pathway, involves a series of reduction and oxidative methylation steps.
Applications
The primary industrial application of trimethylarsine is in the microelectronics industry as a source of arsenic for the production of III-V semiconductor materials, such as gallium arsenide (GaAs), through metal-organic chemical vapor deposition (MOCVD).[3] It is also used as a building block for the synthesis of other organoarsenic compounds and as a ligand in coordination chemistry.[3]
Safety and Handling
Trimethylarsine is a hazardous substance and must be handled with appropriate safety precautions. It is highly flammable, pyrophoric, and toxic if swallowed or inhaled.[1][3] It also causes skin and serious eye irritation.[3] All handling should be conducted in a well-ventilated fume hood, under an inert atmosphere, and with appropriate personal protective equipment, including gloves and safety glasses.[1]
Conclusion
Trimethylarsine is a compound of significant scientific and industrial importance. While its toxicity is lower than that of inorganic arsenic compounds, it remains a hazardous material that requires careful handling. This technical guide has provided a detailed overview of its properties, synthesis, analysis, toxicology, and metabolism to serve as a valuable resource for the scientific community. Further research into its sub-chronic and chronic toxicity would provide a more complete understanding of its long-term health effects.
References
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